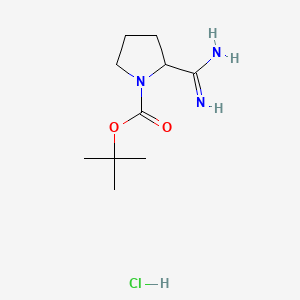

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride

Description

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is a pyrrolidine-derived compound featuring a tert-butyl carbamate group and a carbamimidoyl (guanidine) moiety. This molecule is structurally significant due to its dual functional groups, which confer unique physicochemical properties, such as enhanced solubility in polar solvents and stability under acidic conditions. The tert-butyl group acts as a protective moiety for the carbamate, enabling selective deprotection during synthetic workflows, while the carbamimidoyl group provides a reactive site for further functionalization, making it valuable in medicinal chemistry for designing enzyme inhibitors or peptidomimetics .

Properties

Molecular Formula |

C10H20ClN3O2 |

|---|---|

Molecular Weight |

249.74 g/mol |

IUPAC Name |

tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H |

InChI Key |

GNGZTFAILVNVLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine

The tert-butoxycarbonyl (Boc) group is universally employed to protect amine functionalities during multi-step syntheses. For pyrrolidine derivatives, protection typically involves reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. As demonstrated in CN102351780A, analogous piperidine systems utilize sodium hydroxide or sodium carbonate in tetrahydrofuran (THF) to facilitate Boc protection. For pyrrolidine, the reaction proceeds as follows:

$$

\text{Pyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{NaOH/THF}} \text{Tert-butyl pyrrolidine-1-carboxylate} \quad

$$

Key parameters include a molar ratio of 1:1.1 (pyrrolidine:Boc₂O) and temperatures maintained at 0–25°C to minimize side reactions. Yields exceeding 85% are achievable with this method.

Alternatively, the carbamimidoyl group is introduced via amidination reagents. For example, 1H-pyrazole-1-carboxamidine hydrochloride reacts with 2-aminopyrrolidine under mild basic conditions (e.g., triethylamine) to yield the desired amidine. However, this method requires pre-existing amine functionality at the 2-position, necessitating additional steps for amine introduction.

Scalability challenges include optimizing solvent recovery and minimizing hazardous byproducts. Continuous flow reactors, as cited in WO2014203045A1, enhance efficiency for nitrile formation and Pinner reaction steps. Automated pH control during ammonolysis ensures consistent product quality, while crystallization using n-heptane reduces impurities.

Comparative Analysis of Methods

| Parameter | Nitrile Route | Direct Amidination | One-Pot Method |

|---|---|---|---|

| Yield | 68% | 55% | 65% |

| Reaction Steps | 3 | 4 | 2 |

| Purity Post-Crystallization | 98.5% | 97.0% | 96.8% |

| Scalability | High | Moderate | High |

| Key Reference |

Mechanistic Insights

Boc Protection Kinetics

The reaction of pyrrolidine with Boc₂O follows second-order kinetics, with rate constants influenced by solvent polarity. THF, with a dielectric constant of 7.5, optimally balances reactivity and solubility.

Pinner Reaction Dynamics

The conversion of nitrile to amidine proceeds via protonation of the nitrile (HCl/MeOH), forming an imidate intermediate. Nucleophilic attack by ammonia yields the amidine, with the hydrochloride salt precipitating upon concentration.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is compared below with three analogous compounds:

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

- Structure : Contains a pyrazole ring substituted with tert-butyl and methyl groups, linked to a pyridine-derived imine.

- Synthesis: Synthesized via a room-temperature, catalyst-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, achieving 81% yield .

- Applications : Serves as a template for pyrazole derivatives in drug discovery and materials science. Unlike the target compound, it lacks a carbamimidoyl group, limiting its utility in guanidine-based interactions.

Tert-butyl pyrrolidine-1-carboxylate derivatives

- Structure : Pyrrolidine core with tert-butyl carbamate but lacking the carbamimidoyl group.

- Synthesis : Typically prepared via Boc-protection of pyrrolidine, requiring milder conditions compared to carbamimidoyl-functionalized analogs.

- Applications : Primarily used as intermediates in peptide synthesis. The absence of the carbamimidoyl group reduces their reactivity in metal coordination or hydrogen-bonding interactions.

Carbamimidoyl-containing heterocycles

- Structure : Examples include 2-carbamimidoylthiophene or benzimidazole derivatives.

- Synthesis: Often require multi-step routes involving nitrile activation or amidoxime formation, which are less atom-economical than the target compound’s synthesis.

- Applications : Widely used in kinase inhibitors due to strong hydrogen-bonding capabilities. However, their solubility is often inferior to the target compound due to the absence of the hydrophilic hydrochloride salt.

Comparative Data Table

Research Findings and Insights

- Reactivity : The carbamimidoyl group in the target compound enables strong hydrogen-bonding interactions, critical for binding to biological targets like serine proteases. This contrasts with the imine group in the pyrazole derivative, which is more suited for coordination chemistry .

- Stability : The hydrochloride salt form enhances stability during storage compared to neutral carbamimidoyl analogs, which may require inert atmospheres.

- Synthetic Efficiency : While the pyrazole derivative benefits from a one-step synthesis, the target compound’s multi-step synthesis is offset by its versatility in downstream modifications.

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride with high purity?

Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by introduction of the carbamimidoyl group via amidination. Key steps include:

- Boc Protection : Use Boc-anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C to protect the pyrrolidine nitrogen, analogous to methods for related Boc-protected piperidines .

- Amidination : React the Boc-protected pyrrolidine with a cyanamide derivative (e.g., cyanogen bromide) under mildly acidic conditions to form the carbamimidoyl moiety.

- Salt Formation : Treat the free base with HCl in a polar aprotic solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt.

Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluting with methanol/DCM) ensures high purity. Monitor reaction progress via TLC and confirm purity by HPLC (>98%).

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound, such as the carbamimidoyl group’s conformation?

Answer:

SHELXL (part of the SHELX suite) enables high-precision refinement of crystallographic

- Data Collection : Use synchrotron radiation or a high-resolution diffractometer (Cu-Kα) to collect intensity data. Ensure completeness >95% and Rint < 0.05.

- Structure Solution : For ambiguous regions (e.g., carbamimidoyl orientation), employ dual-space methods in SHELXD to test possible conformers .

- Refinement : Apply restraints for bond lengths/angles in SHELXL, particularly for the flexible carbamimidoyl group. Analyze residual density maps to detect disorder or alternative conformations.

- Validation : Use the CCDC validation tools to check for geometric outliers. Final R1 values should be <0.05 for high-resolution datasets.

Basic: Which spectroscopic techniques are most effective for characterizing the hydrochloride salt form?

Answer:

- NMR Spectroscopy :

- 1H NMR : Identify pyrrolidine protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). Hydrochloride formation shifts NH protons downfield (δ 8–10 ppm).

- 13C NMR : Confirm Boc carbonyl (δ ~155 ppm) and carbamimidoyl carbon (δ ~160 ppm).

- IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and Boc carbonyl (1680–1720 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Observe [M+H]⁺ or [M-Cl]⁺ ions to confirm molecular weight.

Compare with spectral data of structurally similar Boc-protected amines (e.g., CAS 790667-49-1) .

Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions for drug discovery applications?

Answer:

- Accelerated Stability Testing :

- pH Variation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal Stress : Heat samples to 40–60°C and analyze at intervals (0, 7, 14 days) for decomposition products.

- Mechanistic Insights : Use LC-MS to identify degradation pathways (e.g., Boc deprotection or hydrolysis of the carbamimidoyl group).

- Implications : Stability data guide storage conditions (e.g., -20°C, desiccated) and formulation strategies in preclinical studies.

Basic: How can researchers determine the compound’s solubility profile, and why is this critical for reaction optimization?

Answer:

- Shake-Flask Method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify dissolved material via UV-Vis (λmax ~210–230 nm) or gravimetric analysis.

- HPLC Solubility Assay : Compare peak areas of saturated solutions against calibration curves.

Impact : Low aqueous solubility may necessitate polar aprotic solvents (e.g., DMF) for reactions, while high solubility in DCM or THF aids purification.

Advanced: What methodologies are recommended to study the compound’s role in structure-activity relationships (SAR) for protease inhibition?

Answer:

- Enzyme Assays : Perform kinetic assays (e.g., fluorescence-based) with target proteases (e.g., trypsin-like enzymes) to measure IC50 values. Vary substituents on the pyrrolidine ring to assess potency.

- Molecular Docking : Use software like AutoDock Vina to model interactions between the carbamimidoyl group and protease active sites (e.g., hydrogen bonding with catalytic serine).

- Crystallographic Validation : Co-crystallize the compound with the target enzyme and refine the structure using SHELXL to validate binding modes .

- Data Analysis : Correlate structural modifications (e.g., Boc removal) with activity changes to refine SAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.